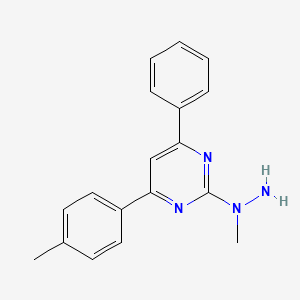
N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide, also known as CPPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPPC is a cyclopropane-based compound that is primarily used as a pharmacological tool to modulate the activity of certain proteins and enzymes.
Mechanism of Action
N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide acts as a reversible inhibitor of certain enzymes and proteins by binding to their active sites and preventing them from carrying out their normal functions. This mechanism of action makes this compound a valuable tool for studying the activity of various proteins and enzymes and for developing new drugs that target these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific protein or enzyme that it targets. It has been shown to inhibit the activity of certain kinases involved in cellular signaling pathways, which can lead to the inhibition of cell growth and proliferation. This compound has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, which can affect cognitive function and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide is its ability to selectively target specific proteins and enzymes, which makes it a valuable tool for studying their activity and function. This compound is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide. One area of interest is the development of new drugs that target specific proteins and enzymes that are involved in disease processes. Another area of interest is the investigation of the mechanisms of action of various drugs and the role of specific proteins and enzymes in these processes. Additionally, there is potential for the development of new therapeutic strategies for the treatment of cancer and other diseases based on the selective inhibition of specific proteins and enzymes.
Synthesis Methods
N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide can be synthesized through a multistep process involving the reaction of cyclopropanecarboxylic acid with hydrazine hydrate, followed by the reaction of the resulting product with 1-methyl-4-piperidinone. The final product is obtained through a purification process using column chromatography. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Scientific Research Applications
N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide has been used extensively in scientific research as a pharmacological tool to modulate the activity of various proteins and enzymes. It has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been used to study the role of certain proteins in cellular signaling pathways and to investigate the mechanisms of action of various drugs.
properties
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-6-4-9(5-7-13)11-12-10(14)8-2-3-8/h8H,2-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPESFRFIHAKXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C2CC2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B5813523.png)


![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B5813542.png)
![N-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5813546.png)
![2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813549.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine](/img/structure/B5813552.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5813575.png)
![1-[(2,3,5-trimethylphenoxy)acetyl]indoline](/img/structure/B5813583.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5813599.png)
![4-ethyl-8,8-dimethyl-4,6,8,9-tetrahydro-10H-pyrano[4',3':4,5]thieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10-one](/img/structure/B5813628.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5813633.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5813641.png)